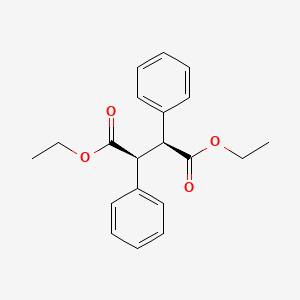

dl-2,3-Diphenyl-succinic acid diethyl ester

Description

dl-2,3-Diphenyl-succinic acid diethyl ester (CAS: 152590-27-7) is a diester derivative of succinic acid with two phenyl groups substituted at the 2,3-positions and ethyl ester functionalities at the terminal carboxyl groups. This compound is structurally characterized by its central succinate backbone, which imparts rigidity and influences its physicochemical properties. Its stereochemical configuration (dl vs. meso) further modulates its reactivity and interactions in catalytic systems .

Properties

IUPAC Name |

diethyl (2S,3S)-2,3-diphenylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946930 | |

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24097-93-6 | |

| Record name | Diethyl 2,3-diphenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: dl-2,3-Diphenyl-succinic acid diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which dl-2,3-Diphenyl-succinic acid diethyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues of Succinate Diesters

The following table compares dl-2,3-diphenyl-succinic acid diethyl ester with other succinate esters differing in substituents or alkyl/aryl groups:

Key Observations :

- Substituent Effects : The phenyl groups in this compound enhance steric hindrance and electronic conjugation compared to unsubstituted diethyl succinate, altering solubility and catalytic activity .

- Stereochemical Impact : The dl-isomer (racemic mixture) exhibits distinct crystallinity and melting behavior compared to the meso-isomer, influencing its utility in asymmetric catalysis .

- Alkyl Chain Variation : Dibutyl succinate’s longer alkyl chains increase hydrophobicity, making it more suitable as a plasticizer, whereas shorter ethyl esters (e.g., diethyl succinate) are preferred in fragrances .

Functionalized Succinate Derivatives

Compounds with additional functional groups or heteroatoms demonstrate divergent reactivity:

Key Observations :

- Hydroxy/Methyl Derivatives : The hydroxy group in diethyl 2-hydroxy-3-methylsuccinate increases polarity, improving water solubility for biomedical uses .

- Phosphonate Esters : Diethyl 3,5-dimethoxybenzylphosphonate’s phosphonate group enables coordination with metals, contrasting with the phenylsuccinate’s role in catalysis .

Biological Activity

dl-2,3-Diphenyl-succinic acid diethyl ester (CAS No. 24097-93-6) is an organic compound characterized by its unique structure, featuring two phenyl groups attached to a succinic acid backbone with both carboxyl groups esterified with ethanol. Its molecular formula is CHO, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

- Molecular Weight : 326.39 g/mol

- Structure : Contains diethyl ester functionalities and phenyl substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. This interaction can modulate metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and antioxidant activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

3. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can lead to alterations in metabolic pathways, making this compound a candidate for further research in drug development.

Case Study 1: Antioxidant Effects in Cell Models

In a study exploring the protective effects of the compound on retinal pigment epithelial (RPE) cells exposed to oxidative stress, it was found that treatment with this compound significantly improved cell viability and reduced reactive oxygen species (ROS) production compared to untreated controls.

| Treatment | Cell Viability (%) | ROS Production (Relative Units) |

|---|---|---|

| Control | 45 | 150 |

| Compound | 80 | 50 |

This data highlights the compound's potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory properties of this compound in a model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 300 |

| Compound | 80 | 100 |

These findings suggest its potential utility in managing inflammatory conditions.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl succinate | CHO | Simpler structure without phenyl groups |

| Meso-2,3-Diphenyl-succinic acid | CHO | Similar backbone but different stereochemistry |

| Curcumin diethyl disuccinate | CHO | Known for strong antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.